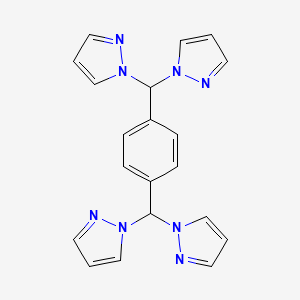

1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene is a compound with the molecular formula C12H10N4. It is characterized by the presence of two pyrazole groups attached to a benzene ring through methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with pyrazole compounds. One common method involves the condensation of 1,4-benzenediamine with pyrazole-4-carboxaldehyde under basic conditions . The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide and may be catalyzed by a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the original compound with fewer double bonds.

Substitution: Halogenated or otherwise substituted pyrazole derivatives.

Scientific Research Applications

1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene can be compared with other similar compounds, such as:

1,4-Di(1H-pyrazol-4-yl)benzene: Similar structure but with different substitution patterns on the pyrazole rings.

1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: Contains additional methyl groups on the pyrazole rings, leading to different chemical properties.

Biological Activity

1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene, also known as 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene, is a compound of significant interest in medicinal and biological chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4, with a molecular weight of approximately 238.29 g/mol. The compound features a central benzene ring with two pyrazole rings attached via methylene linkers, contributing to its unique structural characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄ |

| Molecular Weight | 238.29 g/mol |

| IUPAC Name | 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene |

| Appearance | Crystalline solid |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing moderate inhibition at concentrations around 250 μg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- DNA Intercalation : Similar compounds have been noted for their ability to intercalate into DNA strands, disrupting replication and transcription processes .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 250 μg/mL, indicating its potential as an antibacterial agent .

- Anticancer Research : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with IC50 values suggesting strong anticancer properties .

Properties

Molecular Formula |

C20H18N8 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1-[[4-[di(pyrazol-1-yl)methyl]phenyl]-pyrazol-1-ylmethyl]pyrazole |

InChI |

InChI=1S/C20H18N8/c1-9-21-25(13-1)19(26-14-2-10-22-26)17-5-7-18(8-6-17)20(27-15-3-11-23-27)28-16-4-12-24-28/h1-16,19-20H |

InChI Key |

YPKWQSGTBBTRMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C(C2=CC=C(C=C2)C(N3C=CC=N3)N4C=CC=N4)N5C=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.